H-Cys(bzl)-oet hcl
Description
Historical Evolution of Cysteine Derivatives in Peptide and Organic Chemistry
The journey of peptide chemistry has been intrinsically linked to the development of methods for protecting the various functional groups of amino acids. Cysteine, with its reactive thiol side chain, has always presented a unique challenge. rsc.org The thiol group is susceptible to oxidation, forming disulfide bonds, and can participate in various undesired side reactions during peptide synthesis. smolecule.com
Early in the history of peptide synthesis, chemists recognized the necessity of a temporary "mask" for the thiol group. The benzyl (B1604629) (Bzl) group emerged as one of the robust and widely used protecting groups for this purpose. Its introduction marked a significant step forward, enabling the incorporation of cysteine into peptide chains with greater control and yield. google.com The development of solid-phase peptide synthesis (SPPS) by Merrifield further underscored the importance of such protecting group strategies. rsc.org
Over the decades, an extensive array of over 60 different protecting groups for cysteine's thiol has been reported, each with specific conditions for cleavage. rsc.org This evolution was driven by the need for "orthogonal" protection schemes, where different protecting groups on a single molecule can be removed selectively without affecting others. This allows for complex synthetic routes, such as the regioselective formation of multiple disulfide bonds in intricate peptides and proteins. rsc.org Derivatives like H-Cys(Bzl)-OEt HCl, with both its thiol and carboxylic acid protected, became valuable assets in solution-phase synthesis and for creating specific peptide fragments. polypeptide.com
Overview of Synthetic Utility in Complex Molecular Construction
S-Benzyl-L-cysteine ethyl ester hydrochloride is a versatile reagent employed in a variety of synthetic applications. Its primary role is as a precursor to cysteine-containing peptides and other complex organic molecules. chemimpex.comscbt.com The protected nature of the compound allows for its use in multi-step syntheses where the thiol or carboxylic acid needs to remain unreactive during initial transformations.
Key Synthetic Applications:
Peptide Synthesis: It is a fundamental building block in both solution-phase and fragment-based peptide synthesis. polypeptide.com For instance, it can be coupled with other amino acids or peptide fragments to build a desired peptide sequence. A historical example includes its use in the synthesis of N-Cbz-S-benzyl-cysteinyl-glycine-ethyl ester, a dipeptide derivative. google.com
Precursor to Bioactive Molecules: The compound is used in the synthesis of various biologically active molecules beyond simple peptides. Research has shown its utility in creating compounds for pharmaceutical development. chemimpex.comchemimpex.com For example, derivatives of 6-aminohexanoic acid and S-benzyl-L-cysteine have been synthesized and studied for their potential biological activities. nih.gov
Intermediate for Further Derivatization: Once incorporated into a larger molecule, the protecting groups can be selectively removed. The ethyl ester can be hydrolyzed to reveal the free carboxylic acid, and the S-benzyl group can be cleaved (often using sodium in liquid ammonia) to liberate the free thiol. polypeptide.com This free thiol is crucial for forming disulfide bridges or for conjugation with other molecules.
The stability and handling properties afforded by the hydrochloride salt make it a reliable reagent in research and development settings. chemimpex.com Its application facilitates the synthesis of complex structures that are central to medicinal chemistry and biochemical research. chemimpex.com
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | S-Benzyl-L-cysteine ethyl ester hydrochloride cymitquimica.com |
| Cysteine | 2-amino-3-sulfanylpropanoic acid |
| H-Cys(Bzl)-OH | S-Benzyl-L-cysteine peptide.com |
| Glycine (B1666218) ethyl ester hydrochloride | Ethyl 2-aminoacetate hydrochloride prepchem.com |
| N-Cbz-S-benzyl-cysteine | N-(Benzyloxycarbonyl)-S-benzyl-L-cysteine prepchem.com |
| 6-aminohexanoic acid | 6-aminohexanoic acid nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVGMOTJUZUKY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity
Targeted Synthesis of S-Benzyl-L-Cysteine Ethyl Ester Hydrochloride
The synthesis of S-Benzyl-L-cysteine ethyl ester hydrochloride is a multi-step process that involves the strategic protection of reactive functional groups. This ensures the selective formation of the desired product, a crucial intermediate in the synthesis of various bioactive molecules. chemimpex.com The process typically begins with L-cysteine as the starting material, which possesses three reactive sites: a carboxyl group, an amino group, and a thiol group.
Esterification Reactions for Carboxyl Protection
To prevent the carboxylic acid moiety of L-cysteine from participating in unwanted side reactions, it is first protected, typically as an ethyl ester. A common method to achieve this is through Fischer esterification. This involves treating L-cysteine with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible and is driven to completion by using an excess of ethanol or by removing water as it is formed.
Another approach involves the use of thionyl chloride in methanol (B129727) to form the methyl ester, a similar protecting group. google.com Gaseous hydrochloric acid in methanol has also been employed for this transformation. google.com
Thiol Protection Strategies Utilizing Benzyl (B1604629) Moieties
The highly nucleophilic thiol group of cysteine requires protection to avoid undesired side reactions, such as oxidation to disulfides or alkylation. rsc.orggoogle.com The benzyl group (Bzl) is a widely used protecting group for the thiol functionality of cysteine. rsc.orgresearchgate.net The S-benzylation of the cysteine ethyl ester is typically achieved by reacting it with benzyl chloride in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as a nucleophile and attacks the benzylic carbon of benzyl chloride in an SN2 reaction, displacing the chloride and forming the S-benzyl thioether.
The benzyl group is stable under many conditions used in peptide synthesis but can be removed under specific, often harsh, conditions such as treatment with sodium in liquid ammonia (B1221849) or strong acids like hydrogen fluoride (B91410). rsc.org
Salt Formation and Purification Techniques
Following the esterification and S-benzylation steps, the resulting S-benzyl-L-cysteine ethyl ester is typically an oily substance. To facilitate handling and improve stability, it is converted into its hydrochloride salt. This is usually accomplished by dissolving the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), and then treating it with a solution of hydrogen chloride in the same or another compatible solvent. The hydrochloride salt precipitates out of the solution and can be collected by filtration.
Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common technique employed for this purpose. The crude product is dissolved in a hot solvent or solvent mixture and then allowed to cool slowly. The pure crystals of S-benzyl-L-cysteine ethyl ester hydrochloride will form, leaving impurities in the solution. The choice of solvent is critical and is often determined empirically. A combination of ethyl acetate and hexanes has been reported for the crystallization of related N-CBZ S-phenyl-L-cysteine derivatives. google.com The purity of the final product is often assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). google.comjk-sci.com
Table 1: Physicochemical Properties of S-Benzyl-L-Cysteine Ethyl Ester Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂S·HCl | scbt.com |
| Molecular Weight | 275.80 g/mol | scbt.com |
| Appearance | White powder | |
| Purity | ≥98% | jk-sci.comscbt.com |
| Storage | 2-8 °C |
Reaction Pathways and Mechanistic Insights
Understanding the reaction pathways and the underlying mechanisms is fundamental to optimizing the synthesis of S-benzyl-L-cysteine ethyl ester hydrochloride and its derivatives.
Investigation of Reaction Intermediates
The synthesis of S-benzyl-L-cysteine ethyl ester hydrochloride proceeds through several key intermediates. After the initial esterification of L-cysteine, the resulting cysteine ethyl ester is a key intermediate. The subsequent S-benzylation reaction proceeds through a thiolate intermediate. The basic conditions used in this step facilitate the deprotonation of the thiol group, forming a highly reactive thiolate anion. This anion is a potent nucleophile that readily attacks the benzyl halide.
In the context of peptide synthesis where the N-terminus is protected, for instance with a benzyloxycarbonyl (Z) group, the resulting N-benzyloxycarbonyl-S-benzyl-L-cysteine can be activated for peptide bond formation. The formation of active esters, such as pentachlorophenyl esters, is a common strategy. These active esters are themselves important reaction intermediates, designed to be highly reactive towards nucleophilic attack by the amino group of another amino acid or peptide.
Kinetics and Thermodynamics of Derivative Formation
The kinetics of the reactions involved in the synthesis are crucial for process optimization. The rate of esterification, for example, is dependent on the concentration of the acid catalyst and the temperature. Similarly, the S-benzylation reaction rate is influenced by the strength of the base, the concentration of the reactants, and the reaction temperature.
A significant consideration in the use of S-benzyl-L-cysteine derivatives in peptide synthesis is the potential for racemization, particularly when the N-terminus is protected with groups like benzyloxycarbonyl (Z). Investigations into the racemization of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters in the presence of triethylamine (B128534) have shown that racemization can occur without the exchange of the α-hydrogen. rsc.org This suggests a "conducted-tour mechanism" where the base abstracts the α-proton, leading to a transient carbanion or enolate intermediate that can then be protonated from either face, resulting in a loss of stereochemical integrity. rsc.org The ratio of the rate of racemization to the rate of deuterium (B1214612) exchange (kα/ke) was found to be high in non-polar solvents, indicating that racemization is significantly faster than proton exchange under these conditions. rsc.org
The thermodynamics of the reactions are also a key factor. The esterification reaction is an equilibrium process, and its position is governed by the relative stabilities of the reactants and products. The formation of the hydrochloride salt is an exothermic process that is thermodynamically favorable, driving the reaction towards the formation of the stable, crystalline salt.
Advanced Synthetic Transformations and Derivatizations
The reactivity of H-Cys(Bzl)-OEt HCl is primarily centered around its free amino group, the ester functionality, and the S-benzyl protected thiol group. These sites allow for a variety of chemical modifications to generate more complex molecules.
N-Acylation Reactions
The primary amino group of this compound is readily available for acylation reactions, most notably in the formation of peptide bonds. The hydrochloride must first be neutralized, typically with a tertiary amine like triethylamine, to liberate the free amine for reaction.
Standard peptide coupling reagents are effectively used to facilitate the formation of an amide bond between the amino group of this compound and the carboxylic acid of an N-protected amino acid. A common example involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT). For instance, the coupling of N-Boc-α-methylalanine with S-benzyl-L-cysteine ethyl ester hydrochloride proceeds in the presence of EDCI, HOBT, and triethylamine in a solvent like methylene (B1212753) chloride. google.com.pg
Another documented method for N-acylation is the reaction with N-benzyloxycarbonyl-S-benzyl-L-cysteine and glycine (B1666218) ethyl ester hydrochloride, which are suspended in chloroform (B151607) with triethylamine. prepchem.com The addition of 1-methanesulfonyloxy-1,2,3-benzotriazole initiates the coupling reaction. prepchem.com
Beyond peptide synthesis, the amino group can be acylated with other acylating agents. For example, the related compound S-benzyl-L-cysteine can be N-acylated using 2-benzylmercaptoisobutyryl chloride in the presence of sodium hydroxide. google.com This suggests that similar acyl chlorides could be used with this compound to introduce a variety of acyl groups. A prominent and simple N-acylation is the formation of N-Acetyl-S-benzyl-L-cysteine, a known metabolite of toluene. simsonpharma.comlgcstandards.comchemscene.comscbt.com
The amino group can also be protected through acylation-type reactions. Common protecting groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) are introduced by reacting the amino acid ester with benzyl chloroformate or di-tert-butyl dicarbonate, respectively, typically in the presence of a base. google.com
Table 1: Examples of N-Acylation Reactions
| Acylating Agent/Coupling Partner | Coupling Reagents/Base | Product Type | Reference(s) |
| N-Boc-α-methylalanine | EDCI, HOBT, Triethylamine | Dipeptide Ester | google.com.pg |
| N-Benzyloxycarbonyl-S-benzyl-L-cysteine | 1-Methanesulfonyloxy-1,2,3-benzotriazole, Triethylamine | Dipeptide Ester | prepchem.com |
| 2-Benzylmercaptopropionyl chloride | Sodium Hydroxide | N-Acyl-S-benzyl-cysteine | google.com |
| Benzyl Chloroformate | Sodium Bicarbonate | N-Cbz protected amino acid ester | google.com |
Preparation of Related Esters and Amides
The ethyl ester of this compound can potentially undergo transesterification to yield other esters. While specific examples for this compound are not prevalent in the literature, the transesterification of other N-acetyl-amino acid ethyl esters, such as N-acetyl-L-phenylalanine ethyl ester, with various alcohols in the presence of a protease like subtilisin Carlsberg has been demonstrated. science.gov This enzymatic approach suggests a pathway for converting the ethyl ester to other alkyl esters under mild conditions. science.gov The reactivity in these reactions often increases as the chain length of the alcohol decreases. science.gov
The synthesis of amides from this compound can be achieved by reacting the ethyl ester with an amine. This aminolysis reaction typically requires elevated temperatures or catalysis. A more common route to amides is to first hydrolyze the ester to the corresponding carboxylic acid, N-acyl-S-benzyl-L-cysteine, and then couple it with an amine using standard peptide coupling methods. The synthesis of the tetrapeptide amide S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide is a notable example of forming a terminal amide from a more complex peptide chain. acs.org
Table 2: Potential Ester and Amide Formation Reactions
| Reaction Type | Reactant | Reagents/Conditions | Product | Reference(s) |
| Transesterification | Alcohol | Protease (e.g., Subtilisin Carlsberg) | New Alkyl Ester | science.gov |
| Amidation (from ester) | Amine | Heat/Catalyst | Amide | Inferred |
| Amidation (from acid) | Amine | Peptide Coupling Reagents (e.g., EDCI) | Amide | acs.org |
Modifications at the Thiol and Amino Functionalities
Modifications at the thiol and amino functionalities of this compound are crucial for its use in more complex synthetic strategies.
Thiol Functionality Modifications
The thiol group in this compound is protected by a benzyl group. To modify the thiol, this protecting group must first be removed. Common methods for debenzylation include:
Sodium in liquid ammonia: This classic method effectively cleaves the benzyl ether to yield the free thiol. google.com For example, N-(2-benzylmercaptopropionyl)-S-benzyl-L-cysteine-A is debenzylated using metallic sodium in liquid ammonia. google.com
Catalytic Hydrogenolysis: Hydrogenation with a palladium catalyst (Pd/H₂) can be used for debenzylation. However, this method can be challenging for sulfur-containing compounds due to catalyst poisoning by the resulting thiol. sci-hub.se The addition of additives like BF₃-etherate can sometimes suppress this poisoning effect. sci-hub.se
Once the thiol group is deprotected, it can undergo various reactions, such as alkylation. For instance, the free thiol of S-benzyl-L-cysteine, after debenzylation, has been shown to react with 1,2-dichloroethane (B1671644) in a basic aqueous solution to form an ethylenediamine (B42938) derivative. cdnsciencepub.com The thiol group is also susceptible to alkylation by certain electrophilic compounds, as demonstrated by the off-target alkylation of cysteine thiols by the inhibitor VAS2870. nih.gov
Amino Functionality Modifications
Modifications of the amino group are primarily achieved through acylation reactions, as detailed in section 2.3.1. This includes the formation of peptide bonds and the introduction of amine protecting groups. The ability to selectively protect the amine allows for subsequent reactions at other sites of the molecule, such as the carboxylic acid (after ester hydrolysis). The choice of protecting group is critical, as it dictates the conditions required for its eventual removal. google.com For example, the Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions. google.com
Table 3: Summary of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | S-benzyl-L-cysteine ethyl ester hydrochloride |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBT | 1-hydroxybenzotriazole |
| N-Boc-α-methylalanine | N-tert-butyloxycarbonyl-α-methylalanine |
| N-Cbz-S-benzyl-L-cysteine | N-benzyloxycarbonyl-S-benzyl-L-cysteine |
| N-Acetyl-S-benzyl-L-cysteine | N-Acetyl-S-benzyl-L-cysteine |
| Cbz | Benzyloxycarbonyl |
| Boc | tert-butyloxycarbonyl |
| VAS2870 | 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine |
Protective Group Strategies in Peptide Synthesis
S-Benzyl Protection of Cysteine: Principles and Applications
The thiol group (-SH) in the side chain of cysteine is highly reactive and susceptible to oxidation, which can lead to the unwanted formation of disulfide bridges. To prevent this, the thiol group is protected. The S-benzyl group (Bzl) is a classic and robust choice for this purpose. myskinrecipes.comresearchgate.net It effectively shields the sulfur atom during the various steps of peptide synthesis. myskinrecipes.com The use of S-benzyl protection was notably featured in the first chemical synthesis of a polypeptide hormone, oxytocin (B344502), a landmark achievement in chemistry. researchgate.net
A cornerstone of modern peptide synthesis is the principle of orthogonality, which allows for the selective removal of one type of protecting group while others remain intact. rsc.org This is crucial for building complex peptides. The S-benzyl group is a key player in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. peptide.comiris-biotech.de
In this scheme, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protection is often provided by benzyl-based groups. peptide.com Although both Boc and benzyl (B1604629) groups are cleaved by acid, their lability differs significantly. The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), whereas the S-benzyl group requires much stronger acids for cleavage. peptide.comiris-biotech.de
The S-benzyl group is also compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. psu.edu In the Fmoc/tBu (tert-butyl) strategy, the Nα-Fmoc group is removed by a base (like piperidine), while side-chain protecting groups are typically acid-labile tert-butyl ethers or esters. rsc.orgiris-biotech.de The S-benzyl group is stable to the basic conditions used for Fmoc removal, making it an orthogonal choice. thieme-connect.de
The removal of the S-benzyl group is a critical final step in many peptide syntheses. Due to its stability, this typically requires harsh conditions. The most common method is treatment with strong acids, such as anhydrous hydrofluoric acid (HF). peptide.com This procedure is often performed in the presence of "scavengers," such as anisole (B1667542) or thiocresol, to trap the reactive benzyl cations that are released and prevent side reactions, like the alkylation of other amino acid residues. thieme-connect.depeptide.com
Another method for cleaving S-benzyl ethers is through reduction with sodium in liquid ammonia (B1221849). peptide.com This is also a powerful method but requires specialized equipment and careful handling of the reagents.
While the S-benzyl group is a stalwart of peptide synthesis, several other protecting groups for the cysteine thiol have been developed, each with its own advantages and disadvantages.
| Protecting Group | Cleavage Conditions | Key Features |
| S-Benzyl (Bzl) | Strong acid (e.g., HF), Na/liquid NH₃ peptide.com | Very stable, classic choice in Boc chemistry. peptide.com |
| S-Trityl (Trt) | Mild acid (e.g., TFA), I₂ (for disulfide formation) rsc.orgmdpi.com | Highly acid-labile, useful in Fmoc synthesis. mdpi.comiris-biotech.de |
| S-Acetamidomethyl (Acm) | Hg(II) or Pd(II) salts, I₂, N-chlorosuccinimide (NCS) rsc.orgmdpi.com | Stable to both Boc and Fmoc deprotection conditions, allowing for late-stage, selective deprotection. psu.edumdpi.com |
| S-p-Methylbenzyl (p-MeBzl) | Strong acid (e.g., HF) psu.edupeptide.com | More labile than S-benzyl in HF, potentially leading to better yields. peptide.com |
The Trityl (Trt) group is significantly more acid-labile than the benzyl group and can be removed under milder acidic conditions, making it highly compatible with the Fmoc strategy. mdpi.comiris-biotech.de The Acetamidomethyl (Acm) group offers a different mode of removal, often involving heavy metal salts or oxidizing agents like iodine, providing an additional layer of orthogonality. rsc.orgpsu.edumdpi.com The p-Methylbenzyl (p-MeBzl) group is an analog of the benzyl group that is more susceptible to acid cleavage, which can be advantageous in some syntheses. peptide.com
Cleavage Conditions and Reagents for S-Benzyl Ethers
Ethyl Ester Protection of Carboxyl Groups: Principles and Applications
Just as the amino and thiol groups need protection, the C-terminal carboxyl group must also be shielded to prevent it from reacting during peptide coupling steps. ucalgary.ca One of the simplest and most common ways to achieve this is by converting the carboxylic acid into an ethyl ester. spcmc.ac.inlibretexts.org
Ethyl esters are typically formed through Fischer esterification, by reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst like dry hydrogen chloride. spcmc.ac.in This method is straightforward and effective. The resulting ethyl ester is stable under the conditions required for peptide bond formation. However, a key consideration is that the conditions used to remove the ethyl ester, typically alkaline hydrolysis, can potentially cause racemization of the C-terminal amino acid. spcmc.ac.in
The most common method for removing an ethyl ester protecting group is saponification , which involves hydrolysis under weakly alkaline conditions, for instance, using aqueous sodium hydroxide. spcmc.ac.inlibretexts.org Care must be taken during this step, as prolonged exposure to strong base or high temperatures can damage the peptide chain or lead to racemization. spcmc.ac.in
Alternatively, a peptide ethyl ester can be converted into a peptide hydrazide by treatment with hydrazine. squarespace.com This transformation is particularly useful in a strategy known as "fragment condensation," where smaller, protected peptide fragments are synthesized and then joined together to create a larger peptide. The peptide hydrazide can be converted to a reactive peptide azide, which then couples with another peptide fragment.
Applications in Peptide and Peptidomimetic Synthesis
Incorporation into Linear and Cyclic Peptide Sequences
The unique structural features of H-Cys(Bzl)-OEt·HCl facilitate its integration into both linear and cyclic peptide architectures. The benzyl-protected thiol is stable under standard peptide synthesis conditions, preventing undesired disulfide bond formation or alkylation during chain elongation. rsc.orgresearchgate.net This stability is paramount for the controlled assembly of complex sequences where multiple cysteine residues are present. The ethyl ester at the C-terminus allows for its use as the starting point in solution-phase synthesis or its incorporation at various positions within a peptide sequence.
The synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts, also benefits from the use of Bzl-protected cysteine derivatives. nih.govresearchgate.net Cyclization can be achieved through various strategies, and the robust nature of the Bzl group ensures it remains intact until its intended removal during the final deprotection steps. nih.gov
In Solid-Phase Peptide Synthesis (SPPS), where a peptide chain is assembled on an insoluble resin support, cysteine derivatives like H-Cys(Bzl)-OEt·HCl are fundamental. Although H-Cys(Bzl)-OEt·HCl itself, being a C-terminal ester, is more commonly associated with solution-phase methods, the corresponding Nα-protected Fmoc-Cys(Bzl)-OH is a standard reagent in Fmoc-based SPPS. peptide.comgoogle.com The principles governing the use of the Bzl protecting group are identical.
The Bzl group's stability to the piperidine (B6355638) solutions used for Fmoc group removal and to the reagents used in coupling cycles makes it highly compatible with the Fmoc/tBu strategy. peptide.comthieme-connect.de However, challenges such as the aggregation of growing peptide chains, particularly in hydrophobic sequences, can hinder coupling efficiency. peptide.com Various strategies are employed to overcome these "difficult sequences," including the use of specialized solvents, higher temperatures, or chaotropic salts. peptide.com
The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the Bzl group, is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF). peptide.comgoogle.com Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan. peptide.com
Table 1: Comparison of Common SPPS Strategies and the Role of Bzl Protection
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Reagent | Strong acid (e.g., TFA) | Mild base (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile (e.g., Bzl, OBzl) | Acid-labile (e.g., tBu, Trt, Bzl ) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Compatibility of Cys(Bzl) | Fully compatible and standard. | Compatible; Bzl group is stable to piperidine but removed during final TFA cleavage. |
This table provides a generalized comparison of the two major SPPS strategies. The benzyl (B1604629) (Bzl) group is a classic protecting group for the cysteine thiol, compatible with both approaches.
H-Cys(Bzl)-OEt·HCl is particularly well-suited for solution-phase peptide synthesis, where peptide fragments are built sequentially in a homogenous reaction medium. polypeptide.commdpi.com In this approach, the ethyl ester of H-Cys(Bzl)-OEt·HCl serves as the C-terminal protecting group, while its free N-terminal amine is ready for coupling with the activated carboxyl group of an incoming N-protected amino acid.
Recent advancements have demonstrated efficient dipeptide synthesis using reagents like titanium tetrachloride (TiCl4) under microwave irradiation, significantly reducing reaction times compared to conventional heating. mdpi.com For instance, the coupling of N-Fmoc-L-Cys(Bzl)OH with L-alanine methyl ester hydrochloride was achieved in 35 minutes with a 70% yield, showcasing a modern approach to solution-phase coupling. mdpi.com
The choice of protecting groups is critical to prevent side reactions. The benzyloxycarbonyl (Z or Cbz) group is a frequently used Nα-protecting group in solution-phase synthesis due to its stability and ease of removal via hydrogenolysis. wiley-vch.dekarger.com The combination of an Nα-Z group with a C-terminal ethyl ester and a Bzl side-chain protection on a cysteine residue represents a classic and effective strategy for solution-phase fragment synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Fragment Condensation and Chemical Ligation Techniques
For the synthesis of large peptides and small proteins, the stepwise addition of single amino acids becomes inefficient. Instead, chemically synthesized peptide fragments are joined together in a process known as fragment condensation or segment coupling. Cysteine residues, and by extension their protected forms like H-Cys(Bzl)-OEt·HCl, are central to the most powerful of these ligation strategies.
Native Chemical Ligation (NCL) is a cornerstone of modern protein synthesis, enabling the coupling of two unprotected peptide fragments. rsc.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The benzyl-protected cysteine is a precursor to the required N-terminal cysteine residue. After a peptide fragment is synthesized (either by SPPS or solution-phase methods) with a Cys(Bzl) residue at its N-terminus, the Bzl group must be removed to liberate the free thiol necessary for the NCL reaction. rsc.orgnih.gov
The NCL process involves a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl transfer, which forms a native peptide bond at the ligation site. rsc.org The reliability and chemoselectivity of NCL have made it an indispensable tool for the total chemical synthesis of proteins.
In classical segment coupling, protected peptide fragments are joined using standard peptide coupling reagents. thieme-connect.dersc.org A fragment synthesized using H-Cys(Bzl)-OEt·HCl could serve as the C-terminal component (after saponification of the ethyl ester to the free carboxylic acid) or as the N-terminal component (after removal of an Nα-protecting group). The Bzl group on the cysteine side chain remains in place to prevent side reactions during the coupling step. rsc.org
A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the acylating (carboxy-component) fragment. peptide.comthieme-connect.de This is a significant concern when the C-terminal residue is not glycine (B1666218) or proline. Cysteine itself is particularly prone to racemization. peptide.com Therefore, coupling strategies are carefully chosen to minimize this risk, often involving specific additives like HOBt or employing enzymatic ligation techniques. peptide.comthieme-connect.de
Utilization in Native Chemical Ligation (NCL) Precursors
Stereochemical Control and Racemization Prevention
Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity. Cysteine is one of the amino acids most susceptible to racemization, especially when it is the C-terminal residue being activated for coupling. rsc.orgresearchgate.netpeptide.com
The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. thieme-connect.de The benzyl protection on the cysteine thiol does not directly prevent this mechanism. Therefore, control over racemization relies on the careful selection of coupling methods and conditions.
Key strategies to minimize cysteine racemization include:
Use of Additives: Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), its chlorinated version (6-Cl-HOBt), or ethyl cyanohydroxyiminoacetate (Oxyma) are added to the coupling mixture. They act as trapping agents to form active esters that are less prone to oxazolone (B7731731) formation than other activated intermediates. peptide.com
Coupling Reagents: The choice of carbodiimide (B86325) or phosphonium/uronium salt-based coupling reagent can influence the extent of racemization.
Copper(II) Chloride: The addition of CuCl2 has been reported as an effective method to suppress racemization during the solution-phase coupling of peptide segments containing cysteine. peptide.com
Side-Chain Anchoring in SPPS: For C-terminal cysteine esters in SPPS, anchoring the amino acid to the resin via its side-chain thiol can minimize racemization during resin loading and subsequent deprotection cycles. nih.gov
Table 2: Factors Influencing Racemization of C-Terminal Cysteine
| Factor | High Racemization Risk | Low Racemization Risk |
|---|---|---|
| Activation Method | Direct activation with carbodiimides (e.g., DCC, DIC) alone. | Activation in the presence of additives (e.g., HOBt, Oxyma). |
| Base | Strong, sterically unhindered organic bases. | Mild bases (e.g., collidine) or careful stoichiometry control. |
| Coupling Time | Prolonged coupling times at elevated temperatures. | Shorter reaction times at lower temperatures. |
| Protecting Group | While the Bzl group is neutral in this regard, the overall protection scheme can influence solubility and reaction kinetics. | N/A |
This table summarizes general conditions that can affect the stereochemical purity of a C-terminal cysteine residue during a coupling reaction.
Strategies for Maintaining Chiral Integrity During Coupling
A primary challenge in peptide synthesis is the preservation of the stereochemical integrity of the constituent amino acids during the activation and coupling steps. The α-hydrogen of an activated amino acid ester is susceptible to abstraction by a base, which can lead to racemization or epimerization. Cysteine is known to be one of the amino acids particularly prone to this loss of chiral purity during synthesis. peptide.comnih.gov The use of H-Cys(Bzl)-OEt HCl requires careful selection of coupling conditions to mitigate this risk.
The principal mechanism for racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated C-terminal amino acid. mdpi.com This intermediate readily tautomerizes, leading to a loss of chirality at the α-carbon. Several factors influence the rate of racemization, including the choice of coupling reagent, base, solvent, and temperature. mdpi.com
Strategies to suppress racemization when coupling cysteine derivatives like this compound include:
Use of Additives: The addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a standard practice. peptide.compeptide.comcsic.es These additives react with the activated amino acid to form active esters that are less prone to oxazolone formation and subsequent racemization compared to the intermediates formed by coupling reagents alone. peptide.combachem.com
Selection of Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective, their use without additives can lead to significant racemization. bachem.com Aminium/uronium salts like HBTU and TBTU are highly efficient but must be used with caution. peptide.com Research has shown that for Fmoc-L-Cys(Trt)-OH, racemization occurred with most common coupling reagents, but was negligible when a combination of DIC/Oxyma was employed. nih.gov
Base Selection: The strength of the base used for neutralization or catalysis can significantly impact chiral integrity. Highly basic conditions increase the risk of α-proton abstraction. mdpi.com For reactions where a base is required, weaker tertiary amines such as N-methylmorpholine (NMM) or sym-collidine are often preferred over more potent bases like N,N-diisopropylethylamine (DIPEA). bachem.com
Anchoring Strategies: In solid-phase peptide synthesis (SPPS), anchoring the C-terminal cysteine to the resin via its side-chain thiol group, rather than through the C-terminal carboxyl group, can minimize the risk of racemization at this residue. This is because the carboxyl group does not require activation for resin loading, which is a step with a high risk of epimerization. nih.govresearchgate.net
The following table summarizes a study on the effect of different coupling reagents on the racemization of Fmoc-L-Cys(Trt)-OH, providing insight into optimal conditions for maintaining chirality.
| Coupling Reagent/Additive | Base | % D-Isomer Formed | Reference |
| HATU | NMM | High | nih.gov |
| HBTU | NMM | High | nih.gov |
| PyBOP | NMM | High | nih.gov |
| DIC/HOBt | NMM | Moderate | nih.gov |
| DIC/Oxyma | NMM | Negligible | nih.gov |
Table 1: Influence of Coupling Reagents on Racemization of a Cysteine Derivative. Data is based on the coupling of Fmoc-L-Cys(Trt)-OH with L-Leu-OtBu.
Analytical Methods for Diastereomeric Purity Assessment
Ensuring the stereochemical purity of a synthesized peptide is critical, as diastereomers can have vastly different biological activities and conformational properties. dntb.gov.uaresearchgate.net A variety of analytical techniques are employed to separate and quantify these impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the diastereomeric purity of peptides. dntb.gov.uaresearchgate.net
Reversed-Phase HPLC (RP-HPLC): Diastereomers possess different physicochemical properties, which often allows for their separation on standard (achiral) RP-HPLC columns (e.g., C18). researchgate.net The subtle differences in the three-dimensional structure of diastereomers can lead to different retention times. For example, the diastereomers of a model tripeptide, Gly-Phe-Cys, have been successfully separated using RP-HPLC. researchgate.net
Chiral HPLC: When separation on achiral columns is insufficient, chiral stationary phases (CSPs) can be employed. These columns contain a chiral selector that interacts differently with each enantiomer or diastereomer, enabling separation. sigmaaldrich.com Examples of CSPs used for amino acid and peptide separations include those based on cyclodextrins, macrocyclic glycopeptides (e.g., CHIROBIOTIC phases), and cinchona alkaloids (e.g., CHIRALPAK ZWIX). sigmaaldrich.comchiraltech.com
Other relevant methods include:
Gas Chromatography (GC): After derivatization to increase volatility, diastereomeric peptides can be separated using high-resolution GC on capillary columns. researchgate.net
Capillary Electrophoresis (CE): CE offers very high separation efficiency and is particularly useful for polar and charged molecules like peptides. dntb.gov.uaresearchgate.net
LC-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for both separation and definitive identification of the peptide and its diastereomeric impurities. jst.go.jp Ion mobility spectrometry (IMS) coupled with MS can further distinguish between isomers based on their size, shape, and charge. acs.org
Amino Acid Analysis with Chiral Derivatization: This method involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its variants. nih.gov The resulting diastereomeric derivatives can be easily separated and quantified by standard RP-HPLC. nih.gov
The following table summarizes common analytical methods for assessing diastereomeric purity.
| Method | Principle | Application Notes | References |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on differences in physicochemical properties of diastereomers on an achiral stationary phase. | Most common first-line method for purity assessment. | dntb.gov.uaresearchgate.net |
| Chiral HPLC | Differential interaction of diastereomers with a chiral stationary phase (CSP). | Used for difficult separations not achievable with standard RP-HPLC. | sigmaaldrich.comchiraltech.com |
| Chiral Derivatization + HPLC/GC | Peptide is hydrolyzed, and the amino acids are derivatized with a chiral reagent to form easily separable diastereomers. | Provides information on the racemization of each individual amino acid residue. | jst.go.jpnih.gov |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differences in electrophoretic mobility. | Offers high resolution, especially for polar and charged peptides. | dntb.gov.uaresearchgate.net |
| LC-MS with Ion Mobility Spectrometry (IMS) | Separates ions in the gas phase based on their size and shape, in addition to their mass-to-charge ratio. | Can distinguish between epimeric peptides and even localize the site of epimerization. | acs.org |
Table 2: Summary of Analytical Methods for Diastereomeric Purity Assessment of Peptides.
Synthesis of Conformationally Restricted Peptides and Peptidomimetics
This compound is a valuable building block for the synthesis of peptides with constrained conformations. Such peptides are of great interest in drug discovery because their rigid structures can lead to increased receptor affinity, specificity, and resistance to enzymatic degradation compared to their flexible linear counterparts. nih.gov
One of the most common strategies for introducing conformational constraints using a cysteine derivative is through disulfide bridging . The synthesis involves incorporating two S-benzyl protected cysteine residues into a linear peptide chain. After assembly of the linear precursor, the benzyl protecting groups are removed, typically under reducing conditions (e.g., sodium in liquid ammonia), to expose the free thiol groups. Subsequent oxidation, often by air or other mild oxidizing agents, facilitates the formation of an intramolecular disulfide bond, resulting in a cyclic peptide. google.com This cyclization dramatically reduces the conformational freedom of the peptide backbone.
Another approach involves using the S-benzyl protected cysteine to form a peptide thioester , which can then serve as a key intermediate for cyclization. For example, a linear peptide with a C-terminal S-benzyl thioester can undergo an intramolecular, head-to-tail aminolysis reaction to form a cyclic peptide. nih.gov This method has been shown to be effective in aqueous organic solutions, catalyzed by imidazole, providing the desired cyclic product with minimal oligomerization. nih.gov
Furthermore, S-benzyl-L-cysteine has been used to create cyclic dipeptides (also known as 2,5-diketopiperazines). These rigid scaffolds can be used as peptidomimetics or as building blocks for larger, structured molecules. For instance, cyclo-(Leu-S-Bzl-Cys) has been synthesized and shown to self-assemble into hydrogels, a property that stems from its well-defined, conformationally restricted structure. researchgate.net The synthesis of such cyclic peptides often begins with the coupling of the two constituent amino acid esters, followed by cyclization.
The use of H-Cys(Bzl)-Cys(Bzl)-OEt in a synthesis aimed at creating β-turn mimics has also been reported, highlighting its role in constructing specific, localized conformational constraints within a peptide sequence. Current time information in Merrimack County, US.
Characterization and Spectroscopic Analysis in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecular structure.
Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. The analysis of a ¹H NMR spectrum for H-Cys(bzl)-oet hcl is expected to show distinct signals corresponding to the ethyl ester, the cysteine backbone, and the S-benzyl protecting group. The chemical shift (δ) of each signal, its multiplicity (singlet, doublet, triplet, etc.), and the coupling constants (J) provide a detailed structural fingerprint of the molecule.
The anticipated proton signals for this compound are detailed below.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.25 | Triplet (t) |
| Ethyl -CH₂- | ~4.20 | Quartet (q) |
| α-CH | ~4.10 | Triplet (t) |
| β-CH₂ | ~3.00 | Doublet of doublets (dd) |
| Benzyl (B1604629) -CH₂- | ~3.80 | Singlet (s) |
| Benzyl Ar-H | ~7.30 | Multiplet (m) |
| -NH₃⁺ | ~8.50 | Broad Singlet (br s) |
This table is based on theoretical predictions and typical values for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the spectrum, offering complementary data to the ¹H NMR analysis.
The expected chemical shifts for the carbon atoms in this compound are outlined in the following table.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~62 |
| β-CH₂ | ~34 |
| α-CH | ~53 |
| Benzyl -CH₂- | ~36 |
| Benzyl Ar-C (quaternary) | ~137 |
| Benzyl Ar-C (CH) | ~127-129 |
| Carbonyl C=O | ~170 |
This table is based on theoretical predictions and typical values for similar structural motifs.
¹H NMR Spectral Analysis
Mass Spectrometry (MS) for Molecular Mass Confirmation
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound, providing strong evidence for its identity. The molecular formula for this compound is C₁₂H₁₈ClNO₂S, with a corresponding molecular weight of approximately 275.8 g/mol . cymitquimica.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for analyzing polar, and often thermally fragile, molecules like amino acid derivatives. researchgate.net In positive ion mode, the molecule is typically protonated. For this compound, the analysis would be performed on the free base (S-Benzyl-L-cysteine ethyl ester, C₁₂H₁₇NO₂S). The expected result in an ESI-MS spectrum would be the detection of the protonated molecular ion [M+H]⁺.
| Ion | Formula of Free Base | Calculated Mass (Da) | Expected m/z |
| [M+H]⁺ | C₁₂H₁₇NO₂S | 239.10 | ~240.11 |
The analysis of derivatives of L-cysteine by ESI-MS is a common practice for structural confirmation. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose due to its high resolution and sensitivity.
Developing an HPLC method is crucial for determining the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC (RP-HPLC) method is typically suitable for compounds of this polarity. nih.govgoogle.com The method involves an immobile nonpolar stationary phase (the column) and a polar mobile phase. By eluting the sample through the column, its purity can be determined by the presence of a single major peak at a characteristic retention time.
A representative HPLC method for the analysis of this compound is described below.
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A time-dependent linear gradient, e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temperature | 25 °C |
This method provides a general framework for the purity analysis of amino acid derivatives and can be optimized for the specific compound. nih.govgoogle.com
Circular Dichroism (CD) Spectroscopy for Conformational Studies of Derived Peptides
Circular Dichroism (CD) spectroscopy is a powerful and widely used analytical method for investigating the secondary structure of peptides and proteins in solution. mdpi.com The technique is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. mdpi.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide's conformational arrangement, providing a distinct signature for different types of secondary structures such as α-helices, β-sheets, β-turns, and random coils. mdpi.comresearchgate.net This allows researchers to gain rapid and valuable insights into the conformational features of the peptide backbone under various experimental conditions, including changes in solvent, temperature, or pH. mdpi.com
The distinct secondary structures give rise to characteristic spectral patterns. An α-helical conformation is typically identified by two negative maxima near 222 nm (n-π* transition) and 208 nm (π-π* transition), along with a strong positive peak around 190-192 nm (π-π* transition). mdpi.comresearchgate.net In contrast, a disordered or random coil state generally produces a single, strong negative CD band around 197-200 nm. researchgate.net β-sheet structures yield a different signal, often a negative band between 210-220 nm and a positive band near 195 nm. The analysis of these spectra allows for the qualitative and quantitative estimation of the secondary structure content of a peptide.
One notable study focused on a synthetic peptide corresponding to the signal sequence of chicken lysozyme, which includes an S-benzyl-cysteine residue. nih.gov CD analysis of this peptide, with the sequence (CH₃)₃-C-O-CO-Met-Lys-Ser-Leu-Leu-Ile-Leu-Val-Leu-Cys(benzyl)-Phe-Leu-Pro-Leu-Ala-Ala-Leu-Gly-OH, was conducted in trifluoroethanol, a solvent known to promote helical structures. The resulting spectra showed two distinct negative bands at approximately 205 nm and 220 nm, which is characteristic of a significant α-helical conformation. nih.gov
Conversely, other studies have revealed the tendency of S-benzyl-L-cysteine-containing peptides to form β-sheet structures, particularly in self-assembling systems. For example, a terminally protected tripeptide, 'N-Boc-l-Phe-S-benzyl-l-Cys-S-benzyl-l-Cys methyl ester', was investigated using CD spectroscopy. researchgate.net In the liquid phase, the peptide was found to exist predominantly in an unordered conformation. However, related cyclic dipeptides based on S-benzyl-L-cysteine were shown to self-assemble in a methanol-water solvent system, forming hydrogels composed of nanofibrillar networks that are rich in β-sheet structures. researchgate.net This demonstrates the critical role of both the primary sequence and the molecular environment in dictating the final peptide conformation.
The following table summarizes key findings from conformational studies on peptides containing S-benzyl-L-cysteine using CD spectroscopy.
Table 1: Conformational Analysis of S-Benzyl-L-Cysteine Containing Peptides by CD Spectroscopy
| Peptide / Derivative | Solvent / Conditions | Observed Conformation | Reference |
| (CH₃)₃-C-O-CO-Met-Lys-Ser-Leu-Leu-Ile-Leu-Val-Leu-Cys(benzyl)-Phe-Leu-Pro-Leu-Ala-Ala-Leu-Gly-OH | Trifluoroethanol | α-Helical | nih.gov |
| N-Boc-l-Phe-S-benzyl-l-Cys-S-benzyl-l-Cys methyl ester | Liquid Phase | Unordered Conformation | researchgate.net |
| Cyclic Dipeptides (CDPs) based on S‐benzyl‐L‐cysteine (e.g., cyclo-(Leu-S-Bzl-Cys)) | Methanol-Water (Hydrogel) | β-Sheet rich nanofibrillar networks | researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the reactivity of molecules like H-Cys(bzl)-oet hcl. These methods allow for the detailed examination of reaction mechanisms, transition states, and energy profiles, providing insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT calculations have been extensively applied to understand various reaction mechanisms relevant to peptide chemistry and the behavior of protected amino acids. Studies focusing on the lability of cysteine protecting groups, for instance, utilize DFT to investigate the stability of carbocations formed during acid-catalyzed cleavage. The benzyl (B1604629) (Bzl) protecting group on cysteine's thiol is known to be acid-labile, and DFT analyses, such as those employing B3LYP/6-31G(d,p) researchgate.net, have demonstrated that the stability of the resulting benzyl carbocation, influenced by steric and conjugative effects, directly correlates with the ease of protecting group removal. This understanding is vital for predicting the behavior of the S-benzyl group in this compound under acidic conditions.
Furthermore, DFT has been crucial in elucidating the mechanisms of peptide bond formation. Investigations into the condensation reactions between amino acids have characterized transition states and energy barriers, often considering the role of solvent molecules whiterose.ac.uk. Similarly, studies on peptide coupling reagents utilize DFT to map reaction pathways, identify rate-limiting steps, and understand the activation mechanisms involved in forming amide bonds nih.govfrontiersin.org. These studies, often employing functionals like B3LYP or M06-2X with various basis sets mdpi.com, provide a fundamental understanding of how the amine and carboxylate functionalities of cysteine derivatives participate in these critical reactions. DFT has also been used to model radical intermediates in reactions involving cysteine, such as desulfurative C-C bond formation, by calculating the relative energetics of radical species nih.gov.
Molecular Modeling and Dynamics Simulations in Peptide Conformational Analysis
Molecular modeling and dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior and conformational landscape of peptides and their constituent amino acids. These simulations allow researchers to observe how molecules move and interact over time, providing insights into their flexibility, stability, and preferred three-dimensional structures.
MD simulations are typically performed using specialized software packages like GROMACS acs.orgaip.orgnih.govnih.gov or NAMD, employing various force fields such as Amber nih.gov or MARTINI acs.org. These force fields define the potential energy of the system based on atomic interactions. Studies involving peptides, including those containing modified cysteine residues, utilize MD to analyze conformational preferences, such as the distribution of backbone dihedral angles (ϕ and ψ) nih.gov. Techniques like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are employed to quantify structural stability and identify flexible regions within peptides or proteins nih.govresearchgate.net. For instance, simulations of two-residue peptides have provided detailed analyses of conformational distributions and the influence of neighboring residues on these preferences nih.gov. Furthermore, MD simulations can explore the self-assembly of peptides, revealing how sequence and interactions dictate the formation of higher-order structures acs.orgresearchgate.net. The ability of MD to capture dynamic processes, including pH-dependent conformational changes nih.gov and the stability of alternate conformations biorxiv.org, makes it indispensable for understanding the behavior of peptides in various environments.
Prediction of Protecting Group Behavior and Selectivity
The effective use of protected amino acids like this compound in synthesis hinges on the predictable behavior and selective removal of their protecting groups. Computational methods play a significant role in predicting the stability, lability, and selectivity of these groups under various chemical conditions.
DFT calculations are particularly valuable for predicting the acid-labile nature of protecting groups. As mentioned in Section 6.1.1, studies using DFT have correlated the ease of benzyl group cleavage from cysteine with the stability of the resulting carbocation researchgate.net. This principle extends to other protecting groups and reaction conditions, allowing for the rational design of synthetic strategies. For the ethyl ester protecting group on the carboxylate, computational studies on ester hydrolysis and aminolysis mechanisms provide insights into its reactivity towards nucleophiles and acids/bases mdpi.com. By understanding the electronic and steric factors governing these reactions, researchers can predict the selectivity of ester cleavage in the presence of other functional groups.
Furthermore, computational studies can help predict the selectivity of deprotection reactions. For example, while benzyl and p-methoxybenzyl protecting groups on cysteine are known to require harsh conditions for removal nih.gov, computational analysis can guide the development of milder, more selective cleavage methods by understanding the transition states and activation energies involved. The choice of protecting group and the conditions for its removal are critical for orthogonal protection strategies in complex peptide synthesis, and computational predictions aid in optimizing these choices.
Compound Name Table
| Full Chemical Name | Common Abbreviation/Representation |
| S-benzyl-L-cysteine ethyl ester hydrochloride | This compound |
| L-Cysteine ethyl ester hydrochloride | H-Cys-OEt HCl |
| S-benzyl-L-cysteine methyl ester hydrochloride | H-Cys(Bzl)-OMe.HCl |
| N-Boc-L-Phe-S-benzyl-L-Cys-S-benzyl-L-Cys methyl ester | N-Boc-l-Phe-S-benzyl-l-Cys-S-benzyl-l-Cys methyl ester |
| Boc-Gly-OH | Boc-Gly-OH |
| H-Gly-OMe | H-Gly-OMe |
| Boc-Phe-Leu-OMe | Boc-Phe-Leu-OMe |
| Cbz-L-Val-L-Glu(OEt)-OEt | Cbz-L-Val-L-Glu(OEt)-OEt |
| H-Cys(ψMe,Mepro)-OHHCl | H-Cys(ψMe,Mepro)-OHHCl |
References
nih.gov Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC acs.org Multiscale Simulations of Self-Assembling Peptides: Surface and Core Hydrophobicity Determine Fibril Stability and Amyloid Aggregation | Biomacromolecules - ACS Publications aip.org Molecular dynamics simulations of Zn2+ coordination in protein binding sites nih.gov The Power of Molecular Dynamics Simulations and Their Applications to Discover Cysteine Protease Inhibitors - PMC - PubMed Central researchgate.net Understanding Acid Lability of Cysteine Protecting Groups - ResearchGate acs.org Assisted dipeptide bond formation : glycine (B1666218) as a case study - White Rose Research Online nih.gov Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC - PubMed Central mdpi.com Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI researchgate.net Peptide-Membrane Docking and Molecular Dynamic Simulation of In Silico Detected Antimicrobial Peptides from Portulaca oleracea's Transcriptome | Request PDF - ResearchGate researchgate.net a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin (B344502) using Cys(Bzl). - ResearchGate whiterose.ac.uk Assisted dipeptide bond formation : glycine as a case study - White Rose Research Online nih.gov Molecular Dynamics Simulations of 441 Two-Residue Peptides in Aqueous Solution: Conformational Preferences and Neighboring Residue Effects with the Amber ff99SB-ildn-nmr Force Field nih.gov A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent - PMC - PubMed Central nih.gov pH-dependent conformational flexibility of the SARS-CoV main proteinase (M(pro)) dimer: molecular dynamics simulations and multiple X-ray structure analyses - PubMed frontiersin.org A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent - Frontiers biorxiv.org Seeing Double: Molecular dynamics simulations reveal the stability of certain alternate protein conformations in crystal structu - bioRxiv nih.gov Biochemical and Docking Analysis of Substrate Interactions with Polyisoprenylated Methylated Protein Methyl Esterase - PMC peptide.com H-Cys-OEt HCl [868-59-7] - Aapptec Peptides ub.edu Synthesis, structural elucidation and biological evaluation of Pipecolidepsin A and Phakellistatin 19 researchgate.net Understanding Acid Lability of Cysteine Protecting Groups - ResearchGate nih.gov Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC - PubMed Central acs.org Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry - ACS Publications
Q & A
Q. What are the critical steps for synthesizing H-Cys(bzl)-OEt HCl, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves cysteine protection with benzyl (bzl) groups, esterification (OEt), and HCl salt formation. Key steps:
- Use anhydrous conditions to prevent hydrolysis of the ester group.
- Confirm intermediate purity via TLC or HPLC before proceeding .
- Final characterization should include H/C NMR, mass spectrometry (MS), and elemental analysis to verify structure and purity. For reproducibility, document reagent sources (e.g., Sigma-Aldrycht catalog numbers) and reaction parameters (temperature, solvent ratios) in detail .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H NMR (e.g., δ 7.3 ppm for benzyl aromatic protons) and IR (C=O stretch at ~1730 cm for the ester group) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 214 nm) to assess purity (>95% recommended for peptide synthesis) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., CHClNOS requires Cl% = 12.3) .
Advanced Research Questions
Q. How can researchers troubleshoot low coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Low efficiency may arise from:
- Incomplete Deprotection : Optimize deprotection steps (e.g., 20% piperidine in DMF, 2 × 5 min) to ensure free thiol availability .
- Steric Hindrance : Use coupling agents like HBTU/HOBt for bulky residues and extend reaction times (2–4 hrs) .
- Solubility Issues : Pre-dissolve the compound in minimal DMSO or DMF to improve solubility in SPPS solvents .
Q. What strategies mitigate oxidation of the benzyl-protected cysteine residue during storage or synthesis?
- Methodological Answer :
- Storage : Store under inert gas (N/Ar) at –20°C in airtight, light-protected vials .
- Reducing Agents : Add 0.1% TCEP or DTT to reaction buffers to prevent disulfide formation .
- Purity Monitoring : Regularly check via HPLC; oxidized byproducts elute earlier due to increased polarity .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Cross-validate data using multiple sources (e.g., PubChem, CAS Common Chemistry) and replicate experiments .
- Assess purity via elemental analysis; impurities like residual solvents can alter melting points .
- Compare with structurally similar compounds (e.g., H-Cys(Acm)-OH·HCl) to identify systematic errors in measurement protocols .
Data Analysis and Experimental Design
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Matrix : Test pH 2–8 (simulating peptide synthesis conditions) and temperatures (4°C, 25°C, 40°C) .
- Analytical Endpoints : Monitor degradation via HPLC peak area reduction over 0–30 days. Use LC-MS to identify breakdown products (e.g., free cysteine or ester hydrolysis) .
- Statistical Validation : Apply ANOVA to assess significance of degradation rates across conditions .
Q. What criteria should guide the selection of this compound for site-specific disulfide bond formation in peptides?
- Methodological Answer :
- Orthogonality : Ensure compatibility with other protecting groups (e.g., Trt for cysteine in orthogonal deprotection strategies) .
- Redox Conditions : Use I/TFA for benzyl group removal without disrupting acid-sensitive residues .
- Structural Confirmation : Validate disulfide bonds via Ellman’s assay (free thiol quantification) and circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
